BenchChemオンラインストアへようこそ!

2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine

Lipophilicity ADME Medicinal Chemistry

2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine (CAS 1357086-93-1) is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core with chlorine atoms at positions 2 and 4 and a propyl group at position 6. This scaffold is a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the MAPK/ERK pathway.

Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
CAS No. 1357086-93-1
Cat. No. B3235905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine
CAS1357086-93-1
Molecular FormulaC9H9Cl2N3
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESCCCN1C=C2C(=C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N3/c1-2-3-14-4-6-7(5-14)12-9(11)13-8(6)10/h4-5H,2-3H2,1H3
InChIKeyXGKIUEPHNXERGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine (CAS 1357086-93-1): A Strategic Heterocyclic Building Block for Targeted Kinase Inhibitor Synthesis


2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine (CAS 1357086-93-1) is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core with chlorine atoms at positions 2 and 4 and a propyl group at position 6 . This scaffold is a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the MAPK/ERK pathway [1]. The core structure provides two reactive chlorine handles for sequential nucleophilic aromatic substitution (SNAr), enabling the rapid construction of diverse compound libraries. The 6-propyl substituent directly modulates the physicochemical properties and biological selectivity of the final inhibitors .

Why 6-Substituent Selection in 2,4-Dichloro-pyrrolo[3,4-d]pyrimidine Intermediates Directly Impacts Drug Candidate Properties


Simple replacement of the 6-propyl group with a methyl, ethyl, or phenylethyl analog is not a neutral design decision. The 6-substituent on the pyrrolo[3,4-d]pyrimidine core directly influences two critical parameters for drug development: lipophilicity (LogP) and steric bulk at the solvent-exposed region of the kinase hinge-binding motif [1]. Altering the propyl group to a methyl group results in a LogP decrease of approximately 0.87 units, which can reduce membrane permeability and potentially compromise oral bioavailability of the derived inhibitors . Furthermore, specific 6-alkyl substituents, including propyl, are explicitly claimed in patents covering ERK1/2 and CDK inhibitors, meaning that substituting the 6-position can lead to a loss of freedom-to-operate or require a new patent strategy [2].

Quantitative Benchmarking of 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine Against N-6 Analogs


LogP Increase of 0.87 Units vs. 6-Methyl Analog Enhances Predicted Membrane Permeability

The calculated LogP of the target compound is 3.14810, which is 0.87300 units higher than the LogP of 2.27510 for the 6-methyl analog (2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine, CAS 1357086-92-0) . This increase in lipophilicity predicts improved passive membrane permeability for the final inhibitors derived from this intermediate, a key driver for oral bioavailability .

Lipophilicity ADME Medicinal Chemistry

Identical Topological Polar Surface Area (TPSA) of 30.71 Ų Maintains Consistent Hydrogen-Bonding Capacity Across N-6 Analogs

The target compound and the 6-methyl analog both possess a calculated TPSA of 30.71 Ų . This conserved value across N-6 alkyl substitutions arises because the pyrrolo[3,4-d]pyrimidine core heteroatoms are the sole contributors to TPSA, and the alkyl chain does not add H-bond acceptors or donors. For medicinal chemists, this means the propyl group enhances membrane permeability via LogP modulation without incurring a PSA penalty, which is favorable for blood-brain barrier penetration [1].

Polar Surface Area Drug Design Physicochemical Properties

6-Propyl Substituent is Explicitly Covered in ERK1/2 Kinase Inhibitor Patent Claims, Ensuring Freedom-to-Operate

Patent US9546173B2 claims substituted pyrrolo[3,4-d]pyrimidines as inhibitors of ERK1 and ERK2 kinases for cancer therapy, wherein the 6-position of the pyrrolo[3,4-d]pyrimidine core (denoted as R1 in Formula I) encompasses C1-C6 alkyl groups, explicitly including propyl [1]. This contrasts with earlier pyrrolo[3,4-d]pyrimidine patents that often focused on aryl or heteroaryl substituents at the 6-position for CRF antagonist or anti-inflammatory applications [2]. Procuring the 6-propyl intermediate therefore aligns the synthetic route with the most commercially significant kinase inhibitor patent estate.

Kinase Inhibitors Intellectual Property ERK1/2

Predicted Physicochemical Profile (LogD 2.91, BCF 95.48) Indicates Favorable Oral Drug-Like Properties

The ACD/Labs prediction for the target compound gives a LogD (pH 7.4) of 2.91, a bioconcentration factor (BCF) of 95.48, and zero Rule-of-5 violations . The corresponding 6-methyl analog (MW 202.04) also has zero Rule-of-5 violations but a lower LogD (estimated ~2.0). The propyl group pushes the molecule into the optimal LogD range of 2–3 for oral absorption while staying well below the BCF threshold of 2000 for bioaccumulation concern [1]. This balance is harder to achieve with a 6-H (no alkyl) derivative, which may be too polar, or with a 6-phenylethyl derivative (MW 292.2), which risks exceeding MW 500 in the final inhibitor.

ADME Prediction Drug-likeness Oral Bioavailability

Optimal Deployment Scenarios for 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Synthesis of ERK1/2 Kinase Inhibitors for MAPK Pathway-Dependent Cancers

The compound serves as the optimal core intermediate for constructing ERK1/2 inhibitors claimed in US9546173B2, where the 6-propyl group matches the preferred hydrophobic pocket interactions. Sequential SNAr at C-4 and C-2 allows introduction of hinge-binding motifs and solvent-exposed groups, respectively. The LogP 3.15 of the intermediate contributes to a final inhibitor LogD in the 2–3 range, favorable for oral absorption .

Diversification of Kinase Inhibitor Libraries via Late-Stage Functionalization

The 2,4-dichloro pattern enables orthogonal reactivity: C-4 chlorine is more reactive than C-2, allowing sequential introduction of two distinct pharmacophores. This is superior to monochloro or bromo analogs that limit diversification to a single vector. The 6-propyl chain provides a constant lipophilic anchor that enhances the drug-likeness of the library members without the MW penalty of a phenylethyl group (MW 292.2 vs. 230.1) .

Building CNS-Penetrant Pyrrolopyrimidine Chemical Probes

With a TPSA of 30.71 Ų and an increased LogP relative to the 6-methyl analog, the intermediate is well-suited for designing brain-penetrant kinase probes. The low TPSA (< 60 Ų) and moderate LogP (3–4) profile align with established CNS drug property guidelines . The 6-propyl extension can be tuned in final compounds to balance solubility and passive brain penetration.

Quote Request

Request a Quote for 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.